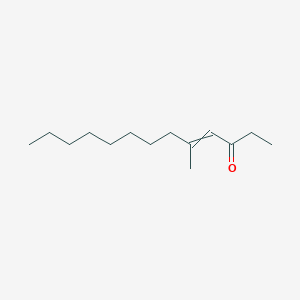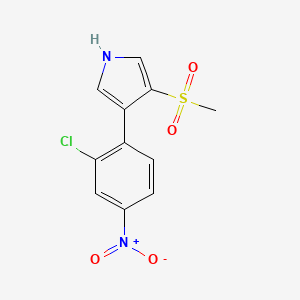![molecular formula C7H12O4 B14406359 4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one CAS No. 84137-71-3](/img/structure/B14406359.png)
4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one is a cyclic carbonate compound. It is a derivative of 1,3-dioxolan-2-one, which is known for its applications in various chemical processes. The compound’s structure includes a dioxolane ring with an isopropyl group attached via an oxygen atom, making it a unique and versatile molecule in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one can be achieved through several methods:
Williamson Ether Synthesis: This method involves the reaction of 4-(hydroxymethyl)-1,3-dioxolan-2-one with isopropyl bromide in the presence of a base such as sodium hydride.
Transesterification: This method involves the reaction of a cyclic carbonate with an alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Williamson ether synthesis method due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Wirkmechanismus
The mechanism of action of 4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates that facilitate the formation of desired products in chemical reactions. The pathways involved include nucleophilic substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolan-2-one: The parent compound, which lacks the isopropyl group.
4-Methyl-1,3-dioxolan-2-one: A similar compound with a methyl group instead of an isopropyl group.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another derivative with different substituents.
Uniqueness
4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its similar compounds.
Eigenschaften
CAS-Nummer |
84137-71-3 |
|---|---|
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
4-(propan-2-yloxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C7H12O4/c1-5(2)9-3-6-4-10-7(8)11-6/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
DSDOZMLOSAHLDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC1COC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


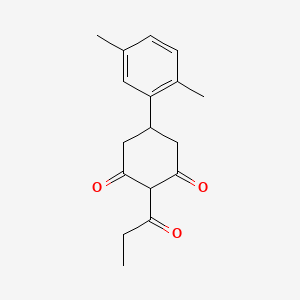
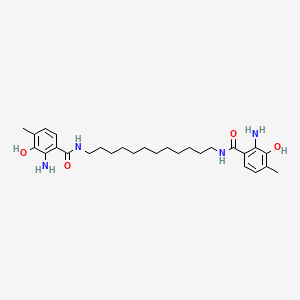




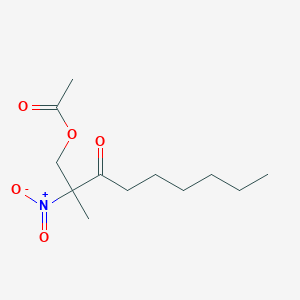

![N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14406312.png)
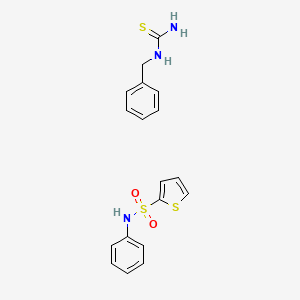
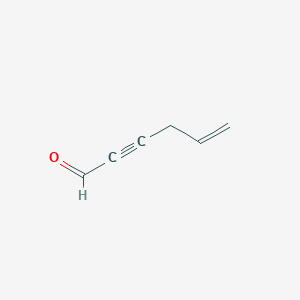
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
